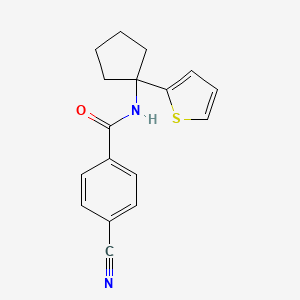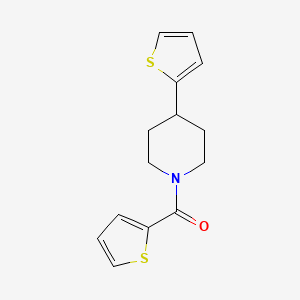
Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains two thiophene rings, which are five-membered rings with four carbon atoms and one sulfur atom . The compound also includes a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” is complex due to the presence of multiple rings. The compound contains two thiophene rings and one piperidine ring . The exact structure would require more specific information or computational chemistry analysis.科学的研究の応用
Heterocyclic Compounds in Material Science and Pharmaceuticals
Thiophene derivatives, including Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone, are integral to the chemical world of heterocyclic compounds due to their extensive applications across material science and pharmaceuticals. They exhibit a broad spectrum of biological activities, such as antibacterial, antifungal, antiprotozoal, and antiproliferative properties. Moreover, their significance extends into the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells, underlining their versatility and critical role in advancing both scientific research and practical applications (Nagaraju et al., 2018).
Structural and Theoretical Studies
Theoretical studies on Thiophen-2-yl derivatives, including density functional theory (DFT) calculations, have provided insights into their equilibrium geometry, bonding features, and harmonic vibrational wave numbers. These studies contribute to our understanding of structural changes in the molecules due to electron-withdrawing group substitution, as well as their thermodynamic stability and reactivity. Such analyses are pivotal for exploring their potential applications in various fields, including their antibacterial activity, as demonstrated through molecular docking studies (Shahana & Yardily, 2020).
Enzyme Inhibitory Activity and Molecular Docking
Research has also delved into Thiophen-2-yl derivatives for their enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds exhibit significant inhibitory actions, with specific derivatives showing promising results in molecular docking studies that highlight their potential for further pharmaceutical development. The synthesis and characterization of these compounds underscore their potential as enzyme inhibitors, opening avenues for therapeutic applications (Cetin et al., 2021).
Anticancer Activity
The anticancer activity of Thiophen-2-yl derivatives has been a subject of interest, with specific compounds demonstrating growth inhibitory effects on various cancer cell lines. This research illustrates the potential of these derivatives in the development of new anticancer agents, providing a foundation for further study and potential therapeutic applications (Inceler et al., 2013).
将来の方向性
The future directions for research on “Thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activities of similar compounds , it could be interesting to explore its potential uses in medicinal chemistry.
特性
IUPAC Name |
thiophen-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(13-4-2-10-18-13)15-7-5-11(6-8-15)12-3-1-9-17-12/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIBUKKLRRDDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2927384.png)
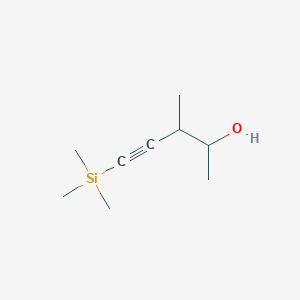
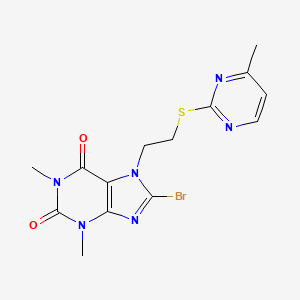
![5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B2927388.png)
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2927392.png)
![N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide](/img/structure/B2927393.png)

![2-bromo-5-chloro-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]pyridine-4-carboxamide](/img/structure/B2927396.png)
![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2927398.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927399.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide](/img/structure/B2927400.png)
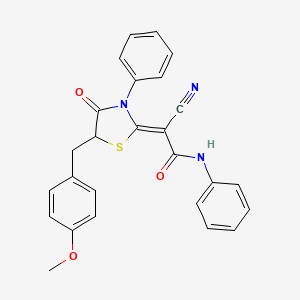
![3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride](/img/structure/B2927404.png)
